molecular formula C23H21N3O3S B11213450 N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B11213450
M. Wt: 419.5 g/mol
InChI Key: FXEQSLVBZPVNJV-UHFFFAOYSA-N
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Description

N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a quinazolinone core, a furan ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Acetamide Group: This step often involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing technologies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the acetamide group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to more saturated analogs.

Scientific Research Applications

N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core are known to interact with various enzymes and receptors, potentially inhibiting their activity. The furan ring and acetamide group could also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Known for their diverse biological activities, including anticancer and antimicrobial properties.

    Furan-Containing Compounds: Often explored for their potential in drug discovery due to their unique electronic properties.

    Acetamide Derivatives: Commonly found in pharmaceuticals and agrochemicals.

Uniqueness

N-(4-ETHYLPHENYL)-2-({3-[(FURAN-2-YL)METHYL]-4-OXO-3,4-DIHYDROQUINAZOLIN-2-YL}SULFANYL)ACETAMIDE is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N3O3S/c1-2-16-9-11-17(12-10-16)24-21(27)15-30-23-25-20-8-4-3-7-19(20)22(28)26(23)14-18-6-5-13-29-18/h3-13H,2,14-15H2,1H3,(H,24,27)

InChI Key

FXEQSLVBZPVNJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=CO4

Origin of Product

United States

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